- Renewable Soybean Pulp Derived N-Doped Carbon Materials for Efficient Chemoselective Hydrogenation of Halogenated Nitrobenzenes, ChemistrySelect, 2019, 4(14), 4083-4091

Cas no 95-83-0 (4-chlorobenzene-1,2-diamine)

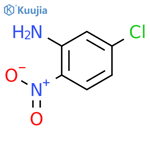

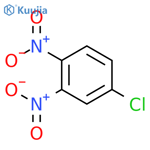

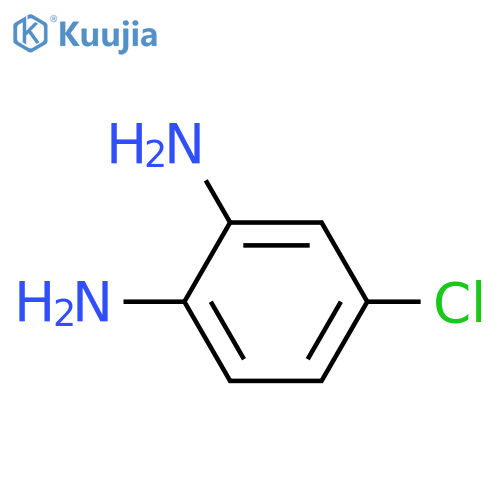

4-chlorobenzene-1,2-diamine structure

Nome do Produto:4-chlorobenzene-1,2-diamine

4-chlorobenzene-1,2-diamine Propriedades químicas e físicas

Nomes e Identificadores

-

- 4-Chloro-1,2-diaminobenzene

- 4-Chloro-o-phenylenediamine

- 4-Chloro-1,2-phenylenediamine

- 4-chlorobenzene-1,2-diamine

- 4-Chloro-o-phenylenediamine Solution

- 3,4-Diaminochlorobenzene

- C.I. 76015

- 4-Chloro-1,2-benzenediamine (ACI)

- o-Phenylenediamine, 4-chloro- (6CI, 7CI, 8CI)

- 1,2-Diamino-4-chlorobenzene

- 2-Amino-4-chloroaniline

- 2-Amino-4-chlorobenzenamine

- 2-Amino-5-chloroaniline

- 3,4-Diamino-1-chlorobenzene

- 3-Chloro-1,6-phenylenediamine

- 4-Chloro-2-aminoaniline

- 4-Chlorobenzen-1,2-diamine

- 4-Chlorophenyldiamine

- 4-Chlorophenylenediamine

- 5-Chloro-1,2-phenylenediamine

- 5-Chlorobenzene-1,2-diamine

- NSC 6157

- p-Chloro-o-phenylenediamine

- Ursol Olive 6G

- Tox21_202984

- 3,4Diaminochlorobenzene

- NS00015603

- W-100154

- 4-chloro-benzene-1,2-diamine

- EN300-20365

- CS-W007387

- 1,2-Diamine-4-chlorobenzene

- 1-Chloro-3,4-diaminebenzene

- o-Phenylenediamine, 4-chloro-

- AKOS000120363

- NSC-6157

- NSC6157

- 4Chloro1,2benzenediamine

- DB-027093

- 4-Chloro-1,2-benzenediamine;4-Chloro-o-phenylenediamine

- UNII-8E72QRZ33H

- 4JJ

- 4-Cl-o-PD

- PS-4477

- Z104477888

- aniline, 2-amino-4-chloro-

- 3,4-diamino-chlorobenzene

- 8E72QRZ33H

- 4-CHLORO-1,2-BENZENEDIAMINE

- 4Chloro1,2diaminobenzene

- NCGC00260529-01

- 2Amino4chloroaniline

- 4-CHLORO-ORTHO-PHENYLENEDIAMINE (IARC)

- EINECS 202-456-8

- DTXCID70283

- 4-chloro-1,2-phenylene-diamine

- NCGC00091663-05

- SY003447

- CAS-95-83-0

- 4-CHLORO-1,2-BENZENEDIAMINE [HSDB]

- 4-13-00-00068 (Beilstein Handbook Reference)

- 3,4Diamino1chlorobenzene

- DTXSID5020283

- 4-chloro-o-phenylendiamine

- SCHEMBL216307

- C19207

- 4CloPD

- 4Chloro1,2phenylenediamine

- 1,2Diamino4chlorobenzene

- NCGC00091663-01

- F0001-2281

- STL382156

- Tox21_400037

- 4-chloro-phenylenediamine

- WLN: ZR BZ DG

- 4-Chloro-o-phenylenediamine, 97%

- AC-9691

- 5-chloro-2-aminoaniline

- 4-Chloro-ortho-phenylenediamine

- NCGC00091663-03

- 1,2Benzenediamine, 4chloro

- CHEMBL552741

- MFCD00011691

- 95-83-0

- NCI-C03292

- 4-CHLORO-ORTHO-PHENYLENEDIAMINE [IARC]

- NCGC00091663-04

- CCRIS 144

- Q27155865

- NCGC00091663-02

- CHEBI:82301

- BRN 0508472

- CI 76015

- 1,2-Benzenediamine, 4-chloro-

- BBL027789

- pChloroophenylenediamine

- HSDB 5087

- 1-chloro-3,4-diaminobenzene

-

- MDL: MFCD00011691

- Inchi: 1S/C6H7ClN2/c7-4-1-2-5(8)6(9)3-4/h1-3H,8-9H2

- Chave InChI: BXIXXXYDDJVHDL-UHFFFAOYSA-N

- SMILES: ClC1C=C(N)C(N)=CC=1

Propriedades Computadas

- Massa Exacta: 142.029776g/mol

- Carga de Superfície: 0

- XLogP3: 1.3

- Contagem de dadores de ligações de hidrogénio: 2

- Contagem de aceitadores de ligações de hidrogénio: 2

- Contagem de Ligações Rotativas: 0

- Massa monoisotópica: 142.029776g/mol

- Massa monoisotópica: 142.029776g/mol

- Superfície polar topológica: 52Ų

- Contagem de Átomos Pesados: 9

- Complexidade: 97.1

- Contagem de átomos isótopos: 0

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- Contagem de Unidades Ligadas Covalentemente: 1

- Carga de Superfície: 0

- Contagem de Tautomeros: nothing

Propriedades Experimentais

- Cor/Forma: Brown powder

- Densidade: 1.2124 (rough estimate)

- Ponto de Fusão: 72.0 to 76.0 deg-C

- Ponto de ebulição: 232.49°C (rough estimate)

- Ponto de Flash: 135.4℃

- Índice de Refracção: 1.4877 (estimate)

- Coeficiente de partição da água: 16 g/L (20 ºC)

- Estabilidade/Prazo de validade: Stable. Combustible. Incompatible with strong oxidizing agents.

- PSA: 52.04000

- LogP: 2.66680

- Solubilidade: Not determined

4-chlorobenzene-1,2-diamine Informações de segurança

-

Símbolo:

- Pedir:warning

- Palavra de Sinal:Warning

- Declaração de perigo: H315,H319,H335,H351

- Declaração de Advertência: P261,P281,P305+P351+P338

- Número de transporte de matérias perigosas:2811

- WGK Alemanha:3

- Código da categoria de perigo: R36/37/38;R40

- Instrução de Segurança: S26-S36/37

- CÓDIGOS DA MARCA F FLUKA:8

- RTECS:SS8850000

-

Identificação dos materiais perigosos:

- TSCA:Yes

- Termo de segurança:6.1

- Grupo de Embalagem:I; II; III

- Frases de Risco:R36/37/38; R40

- Condição de armazenamento:Store in a cool, dry, well ventilated area away from incompatible substances. Keep container tightly closed.

4-chlorobenzene-1,2-diamine Dados aduaneiros

- CÓDIGO SH:2921590090

- Dados aduaneiros:

China Customs Code:

2921590090Overview:

2921590090. Other aromatic polyamines and derivatives and their salts. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

Declaration elements:

Product Name, component content, use to

Summary:

2921590090. other aromatic polyamines and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

4-chlorobenzene-1,2-diamine Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-20365-1.0g |

4-chlorobenzene-1,2-diamine |

95-83-0 | 95% | 1.0g |

$24.0 | 2023-07-09 | |

| Enamine | EN300-20365-25.0g |

4-chlorobenzene-1,2-diamine |

95-83-0 | 95% | 25.0g |

$64.0 | 2023-07-09 | |

| Enamine | EN300-20365-0.1g |

4-chlorobenzene-1,2-diamine |

95-83-0 | 95% | 0.1g |

$19.0 | 2023-09-16 | |

| Life Chemicals | F0001-2281-10g |

"4-chlorobenzene-1,2-diamine" |

95-83-0 | 95%+ | 10g |

$84.0 | 2023-11-21 | |

| abcr | AB469581-500g |

4-Chlorobenzene-1,2-diamine, min. 95%; . |

95-83-0 | 500g |

€289.40 | 2025-02-11 | ||

| Life Chemicals | F0001-2281-0.25g |

"4-chlorobenzene-1,2-diamine" |

95-83-0 | 95%+ | 0.25g |

$18.0 | 2023-11-21 | |

| abcr | AB469581-10 g |

4-Chlorobenzene-1,2-diamine, min. 95%; . |

95-83-0 | 10g |

€77.40 | 2023-06-15 | ||

| Chemenu | CM100418-500g |

4-chlorobenzene-1,2-diamine |

95-83-0 | 95+% | 500g |

$*** | 2023-05-29 | |

| TRC | C588275-25g |

4-Chloro-1,2-benzenediamine |

95-83-0 | 25g |

$ 82.00 | 2023-09-08 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C0255-25g |

4-chlorobenzene-1,2-diamine |

95-83-0 | 97.0%(GC&T) | 25g |

¥425.0 | 2022-05-30 |

4-chlorobenzene-1,2-diamine Método de produção

Synthetic Routes 1

Condições de reacção

1.1 Catalysts: Carbon Solvents: Ethanol ; 80 °C

1.2 Reagents: Hydrazine hydrate (1:1) ; 3 h, 80 °C

1.2 Reagents: Hydrazine hydrate (1:1) ; 3 h, 80 °C

Referência

Synthetic Routes 2

Condições de reacção

1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Nickel , Cobalt Solvents: Ethanol ; 80 °C; 1 h, 80 °C

Referência

- Chemoselective transfer hydrogenation of nitroarenes by highly dispersed Ni-Co BMNPs, Catalysis Communications, 2016, 84, 25-29

Synthetic Routes 3

Condições de reacção

1.1 Reagents: Hydrogen Catalysts: Iron oxide (Fe2O3) (lignin residue-derived carbon-supported) Solvents: Tetrahydrofuran , Water ; 24 h, 35 bar, 120 °C

Referência

- Lignin Residue-Derived Carbon-Supported Nanoscale Iron Catalyst for the Selective Hydrogenation of Nitroarenes and Aromatic Aldehydes, ACS Omega, 2022, 7(23), 19804-19815

Synthetic Routes 4

Condições de reacção

1.1 Catalysts: Cobalt (supported on silica) Solvents: Ethanol ; 80 min, 70 °C

1.2 Reagents: Hydrazine hydrate (1:1)

1.2 Reagents: Hydrazine hydrate (1:1)

Referência

- In Situ Synthesized Silica-Supported Co@N-Doped Carbon as Highly Efficient and Reusable Catalysts for Selective Reduction of Halogenated Nitroaromatics, ChemCatChem, 2020, 12(18), 4632-4641

Synthetic Routes 5

Condições de reacção

1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Iron(III) acetylacetonate Solvents: Methanol ; 2 min, 180 °C

Referência

- Hydrazine-mediated Reduction of Nitro and Azide Functionalities Catalyzed by Highly Active and Reusable Magnetic Iron Oxide Nanocrystals, Journal of Organic Chemistry, 2013, 78(9), 4530-4542

Synthetic Routes 6

Condições de reacção

1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Nickel Solvents: Ethanol , Water ; 35 min, rt

Referência

- Enhanced reduction of nitrobenzene derivatives using reusable Ni nanoparticles supported on multi-layered poly(1,2-phenylenediamine)-coated layered double hydroxides, Canadian Journal of Chemistry, 2022, 100(6), 412-421

Synthetic Routes 7

Condições de reacção

1.1 Reagents: Sodium borohydride Catalysts: Alumina , Silver Solvents: Water ; rt; 35 min, rt

1.2 Solvents: Ethyl acetate ; rt

1.2 Solvents: Ethyl acetate ; rt

Referência

- Morphologically tailored facet dependent silver nanoparticles supported α-Al2O3 catalysts for chemoselective reduction of aromatic nitro compounds, Chemical Engineering Journal (Amsterdam, 2023, 451,

Synthetic Routes 8

Synthetic Routes 9

Condições de reacção

1.1 Reagents: Sodium borohydride Catalysts: Cobalt iron manganese oxide (CoFe1.8Mn0.2O4) Solvents: Methanol ; 1 min, rt; 1 min, rt

Referência

- CoMn0.2Fe1.8O4 ferrite nanoparticles engineered by sol-gel technology: an expert and versatile catalyst for the reduction of nitroaromatic compounds, Journal of Materials Chemistry A: Materials for Energy and Sustainability, 2014, 2(44), 18848-18860

Synthetic Routes 10

Condições de reacção

1.1 Reagents: Sodium pyrosulfite Solvents: Water ; 2 h, reflux

Referência

- Synthesis and antimycobacterial activity of 2,5-disubstituted and 1,2,5-trisubstituted benzimidazoles, Frontiers in Chemistry (Lausanne, 2020, 8,

Synthetic Routes 11

Condições de reacção

1.1 Reagents: Sodium borohydride Catalysts: Guanidine , Iron oxide (Fe3O4) , Palladium Solvents: Water ; 25 min, rt

Referência

- PdII on Guanidine-Functionalized Fe3O4 Nanoparticles as an Efficient Heterogeneous Catalyst for Suzuki-Miyaura Cross-Coupling and Reduction of Nitroarenes in Aqueous Media, ACS Omega, 2021, 6(50), 34416-34428

Synthetic Routes 12

Condições de reacção

1.1 Reagents: Potassium carbonate , Sodium borohydride Catalysts: Palladium , 2866309-20-6 Solvents: Methanol , Water ; rt

Referência

- Intensified Hydrogenation in Flow Using a Poly(β-cyclodextrin) Network-Supported Catalyst, ACS Sustainable Chemistry & Engineering, 2022, 10(48), 15987-15998

Synthetic Routes 13

Synthetic Routes 14

Synthetic Routes 15

Condições de reacção

1.1 Catalysts: Samarium , 1,1′-Dioctyl-4,4′-bipyridinium dibromide Solvents: Methanol

Referência

- Samarium(0) and 1,1'-Dioctyl-4,4'-Bipyridinium Dibromide: A Novel Electron-Transfer System for the Chemoselective Reduction of Aromatic Nitro Groups, Journal of Organic Chemistry, 2001, 66(3), 919-924

Synthetic Routes 16

Condições de reacção

1.1 Reagents: Hydrogen Catalysts: Ruthenium (pine needle-derived char supported) Solvents: Water ; 24 h, 10 bar, 80 °C

Referência

- Biorenewable carbon-supported Ru catalyst for N-alkylation of amines with alcohols and selective hydrogenation of nitroarenes, New Journal of Chemistry, 2021, 45(32), 14687-14694

Synthetic Routes 17

Condições de reacção

1.1 Reagents: Sodium borohydride Catalysts: Iron oxide (Fe3O4) (guanidine-conjugated) , Cu2+ , N-(3-Chloropropyl)guanidine (conjugated with iron oxide nanoparticles) Solvents: Ethanol ; 35 min, rt

Referência

- Cu(II) immobilized on guanidine functionalized Fe3O4 magnetic substrate as a heterogeneous catalyst for selective reduction of nitroarenes, Journal of the Iranian Chemical Society, 2022, 19(8), 3697-3709

Synthetic Routes 18

Condições de reacção

1.1 Reagents: Hydrogen Catalysts: Alumina , Palladium Solvents: Ethanol ; 8 h, 25 bar, 125 °C

Referência

- Scalable continuous flow hydrogenations using Pd/Al2O3-coated rectangular cross-section 3D-printed static mixers, Catalysis Today, 2022, 383, 55-63

Synthetic Routes 19

Condições de reacção

1.1 Reagents: Sodium borohydride Catalysts: Iron oxide (Fe3O4) , Carbon (acidified, carboxylated) , (SP-4-3)-Dichloro(1,7-phenanthroline-κN7)[1,1′-(sulfinyl-κS)bis[methane]]platinu… Solvents: Water ; 15 min, 25 °C

Referência

- Chemoselective Reduction of Nitro and Nitrile Compounds with Magnetic Carbon Nanotubes-Supported Pt(II) Catalyst under Mild Conditions, Industrial & Engineering Chemistry Research, 2017, 56(43), 12256-12266

Synthetic Routes 20

Condições de reacção

1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Methanol ; 1 h, 30 - 35 °C

Referência

- A process for the preparation of tizanidine hydrochloride, India, , ,

4-chlorobenzene-1,2-diamine Raw materials

4-chlorobenzene-1,2-diamine Preparation Products

4-chlorobenzene-1,2-diamine Literatura Relacionada

-

Em Canh Pham,Tuong Vi Thi Le,Tuyen Ngoc Truong RSC Adv. 2022 12 21621

-

Biplob Borah,Jahnu Bora,Pambala Ramesh,L. Raju Chowhan RSC Adv. 2022 12 12843

-

Cyrille Djoko Mbiagaing,Anselme Junior Tagne,Gaelle Ngnie,Gustave Kenne Dedzo,Emmanuel Ngameni New J. Chem. 2022 46 9767

-

Si-tu Xue,Ya-li Wang,Xiao-wan Han,Hong Yi,Wei Jiang,Shu-yi Si,Hui-fang Guo,Zhuo-rong Li RSC Adv. 2019 9 8600

-

Ahmed Kamal,M. P. Narasimha Rao,P. Swapna,Vunnam Srinivasulu,Chandrakant Bagul,Anver Basha Shaik,Kishore Mullagiri,Jeshma Kovvuri,Vangala Santhosh Reddy,K. Vidyasagar,Narayana Nagesh Org. Biomol. Chem. 2014 12 2370

95-83-0 (4-chlorobenzene-1,2-diamine) Produtos relacionados

- 608-32-2(1,2,3-Benzenetriamine)

- 615-71-4(Benzene-1,2,4-triamine)

- 116006-97-4(1,2-Benzenediamine-15N2)

- 189014-58-2(2,3-Triphenylenediamine)

- 608-97-9(Benzenepentamine)

- 30350-48-2(Benzenetriamine)

- 25265-76-3(Benzenediamine)

- 771-97-1(2,3-Diaminonaphthalene)

- 4444-26-2(HAB)

- 898343-44-7(N-(3,5-dimethoxyphenyl)-2-6-ethoxy-3-(4-ethoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-ylacetamide)

Fornecedores recomendados

Suzhou Senfeida Chemical Co., Ltd

(CAS:95-83-0)4-Chloro-o-phenylenediamine

Pureza:99.9%

Quantidade:200kg

Preço ($):Inquérito

Amadis Chemical Company Limited

(CAS:95-83-0)4-chlorobenzene-1,2-diamine

Pureza:99%

Quantidade:500g

Preço ($):189.0